![molecular formula C10H11NS B3018990 1,5-dimethyl-2,3-dihydro-1H-indole-2-thione CAS No. 110994-31-5](/img/structure/B3018990.png)
1,5-dimethyl-2,3-dihydro-1H-indole-2-thione
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Description
The compound "1,5-dimethyl-2,3-dihydro-1H-indole-2-thione" is not directly mentioned in the provided papers, but the papers discuss related indole derivatives and thione-containing heterocycles, which can offer insights into the chemical behavior and properties of similar compounds. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and materials science. Thiones, characterized by a sulfur atom double-bonded to carbon in a thioketone group, are also of interest due to their unique chemical properties and potential applications.
Synthesis Analysis
While the synthesis of "this compound" is not explicitly described, the papers provide examples of synthesizing related compounds. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of an indole derivative with good yield . This suggests that similar methods could potentially be applied to synthesize the compound , with adjustments for the specific substituents and reaction conditions required.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been studied using X-ray diffraction analysis. For example, the crystal structure of a thione-containing ligand and its complex with cadmium(II) was determined, revealing nonplanar thione geometry and specific dihedral angles between heterocyclic rings . These findings can provide a basis for understanding the molecular geometry and potential intermolecular interactions of "this compound."
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound," but they do discuss the reactivity of related compounds. For instance, thieno[3,4-c]pyrrole 2,2-dioxides, which contain a sulfur atom in a heterocyclic ring, react with dimethyl acetylenedicarboxylate to yield various products depending on the reaction conditions . This indicates that the compound of interest may also participate in diverse chemical reactions, particularly those involving electrophilic addition or cycloaddition processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. For example, the indole derivative synthesized in exhibits good thermal stability up to 215°C, which may suggest that the compound could also possess thermal stability within a similar range. Additionally, the molecular electrostatic potential map of the indole derivative indicates the presence of electrophilic and nucleophilic regions, which could be relevant for understanding the reactivity of "this compound" .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, including this compound, are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
1,5-dimethyl-3H-indole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)6-10(12)11(9)2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFKMMIGMRNGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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